molecular formula C11H8Cl2N2O3 B2766388 3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 30149-95-2

3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B2766388
CAS No.: 30149-95-2
M. Wt: 287.1
InChI Key: KBZVMMABIROFEN-UHFFFAOYSA-N
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Description

3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring attached to a propanoic acid moiety, with a 2,4-dichlorophenyl group at the 3-position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2,4-dichlorophenyl group: This step often involves the use of 2,4-dichlorobenzoyl chloride or similar reagents in the presence of a base to facilitate the substitution reaction.

    Attachment of the propanoic acid moiety: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the propanoic acid moiety.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Material Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dichlorophenyl)propanoic acid: This compound shares the dichlorophenyl group but lacks the oxadiazole ring.

    1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.

Uniqueness

3-[3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is unique due to the combination of the 2,4-dichlorophenyl group and the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c12-6-1-2-7(8(13)5-6)11-14-9(18-15-11)3-4-10(16)17/h1-2,5H,3-4H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBZVMMABIROFEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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